molecular formula C38H52NOPS B12497133 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12497133
M. Wt: 601.9 g/mol
InChI Key: QDVYXCRHYAMNNR-UHFFFAOYSA-N
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Description

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique structure incorporating adamantane, phosphanyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method involves the reaction of adamantane-containing amines with arylboronic acids under Chan–Lam coupling conditions. The optimized conditions for this reaction include a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid (2 equivalents), DBU (2 equivalents), and copper (II) acetate (20 mol %) at 25°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide.

    Reduction: The phosphanyl group can be reduced to a phosphine.

    Substitution: The adamantane groups can participate in substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halides like bromine or iodine can be used in substitution reactions under appropriate conditions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its role as a ligand in catalysis. The compound coordinates with metal centers, facilitating various catalytic processes. The adamantane groups provide steric hindrance, which can enhance the selectivity of the catalytic reactions. The phosphanyl group acts as an electron-donating ligand, stabilizing the metal center and promoting catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, phosphanyl, and sulfinamide groups. This combination provides a distinct steric and electronic environment, making it particularly effective in specific catalytic applications.

Properties

Molecular Formula

C38H52NOPS

Molecular Weight

601.9 g/mol

IUPAC Name

N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H52NOPS/c1-25-9-5-6-10-32(25)35(39-42(40)36(2,3)4)33-11-7-8-12-34(33)41(37-19-26-13-27(20-37)15-28(14-26)21-37)38-22-29-16-30(23-38)18-31(17-29)24-38/h5-12,26-31,35,39H,13-24H2,1-4H3

InChI Key

QDVYXCRHYAMNNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C

Origin of Product

United States

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